molecular formula C19H24N2O2 B6767824 N-(2-adamantyl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide

N-(2-adamantyl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide

Cat. No.: B6767824
M. Wt: 312.4 g/mol
InChI Key: HKFAKENBPNALDQ-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide is a complex organic compound that features a unique combination of adamantyl, cyclopropyl, and pyridine moieties

Properties

IUPAC Name

N-(2-adamantyl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-17-9-15(8-16(20-17)12-1-2-12)19(23)21-18-13-4-10-3-11(6-13)7-14(18)5-10/h8-14,18H,1-7H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFAKENBPNALDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC(=O)N2)C(=O)NC3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the adamantyl and cyclopropyl intermediates. One common approach is the functionalization of adamantane derivatives through radical or carbocation intermediates, which are then coupled with cyclopropyl and pyridine precursors under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-(2-adamantyl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl and cyclopropyl groups contribute to the compound’s binding affinity and specificity, while the pyridine moiety can participate in various chemical interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

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